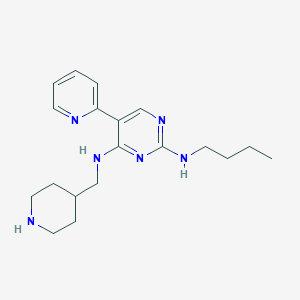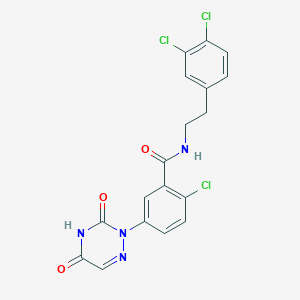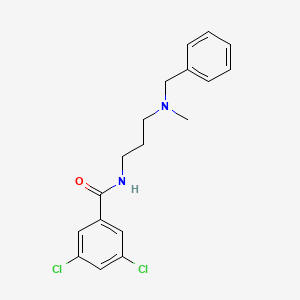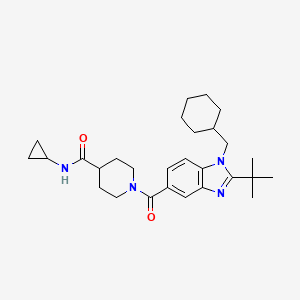![molecular formula C19H18BrClFN3O4S2 B10833101 N-(5-((4-bromo-2-chlorophenyl)amino)-4-fluorobenzo[d]thia-zol-6-yl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide](/img/structure/B10833101.png)
N-(5-((4-bromo-2-chlorophenyl)amino)-4-fluorobenzo[d]thia-zol-6-yl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoheterocyclic compound 1 is a novel heterocyclic compound with a tricyclic skeleton. It belongs to the family of benzoheterocyclic compounds, which are characterized by the presence of a benzene ring fused to a heterocyclic ring containing at least one heteroatom such as nitrogen, oxygen, or sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoheterocyclic compound 1 involves several steps, starting with the preparation of the benzene ring and the heterocyclic ring. One common method involves the cyclization of a suitable precursor molecule under specific reaction conditions. For example, the cyclization of a precursor containing a benzene ring and a heteroatom can be achieved using a Lewis acid catalyst such as aluminum chloride or boron trifluoride .
Industrial Production Methods
In an industrial setting, the production of benzoheterocyclic compound 1 can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, which are critical for achieving high yields and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzoheterocyclic compound 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the heteroatom in the heterocyclic ring, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Benzoheterocyclic compound 1 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of benzoheterocyclic compound 1 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving benzoheterocyclic compound 1 can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoheterocyclic compound 1 can yield ketone or aldehyde derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Benzoheterocyclic compound 1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral activity against pseudorabies virus, showing promising results in inhibiting viral replication . In medicine, benzoheterocyclic compound 1 has been investigated for its potential as an antitumor agent, with studies demonstrating its efficacy in inhibiting the growth of cancer cells in vitro and in vivo . In industry, it is used in the development of organic light-emitting devices (OLEDs), photovoltaics (OPVs), and field-effect transistors (OFETs) due to its unique optoelectronic properties .
Mechanism of Action
The mechanism of action of benzoheterocyclic compound 1 involves its interaction with specific molecular targets and pathways. For example, in its antiviral activity, benzoheterocyclic compound 1 targets viral enzymes involved in the replication process, thereby inhibiting viral replication . In its antitumor activity, it has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . Additionally, benzoheterocyclic compound 1 has been found to act as a prodrug, undergoing metabolic activation to produce the active form of the compound .
Comparison with Similar Compounds
Benzoheterocyclic compound 1 can be compared with other similar compounds, such as benzimidazole, benzindazole, quinazolinone, and quinoxalinone. These compounds share a similar benzo-fused heterocyclic structure but differ in the specific heteroatom and the arrangement of the rings . For example, benzimidazole contains a nitrogen atom in the heterocyclic ring, while quinazolinone contains both nitrogen and oxygen atoms. The unique structural features of benzoheterocyclic compound 1, such as its tricyclic skeleton and specific heteroatom, contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Benzimidazole
- Benzindazole
- Quinazolinone
- Quinoxalinone
These compounds have been widely studied for their various applications in pharmaceuticals, materials science, and organic electronics, highlighting the versatility and importance of benzoheterocyclic compounds in scientific research and industry .
Properties
Molecular Formula |
C19H18BrClFN3O4S2 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
N-[5-(4-bromo-2-chloroanilino)-4-fluoro-1,3-benzothiazol-6-yl]-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C19H18BrClFN3O4S2/c20-10-1-2-13(12(21)5-10)24-17-14(6-15-18(16(17)22)23-9-30-15)25-31(28,29)19(3-4-19)7-11(27)8-26/h1-2,5-6,9,11,24-27H,3-4,7-8H2 |
InChI Key |
AITYBOUARXLEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(CO)O)S(=O)(=O)NC2=CC3=C(C(=C2NC4=C(C=C(C=C4)Br)Cl)F)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833021.png)
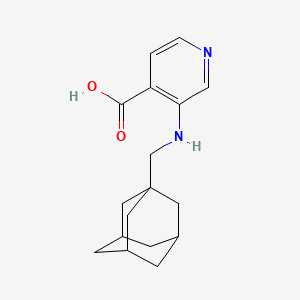
![3-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833037.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)
![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)
![N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide](/img/structure/B10833054.png)

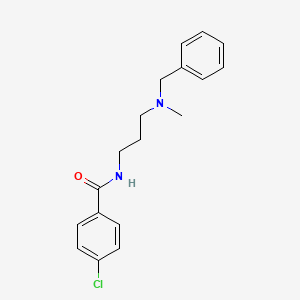
![N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide](/img/structure/B10833071.png)
